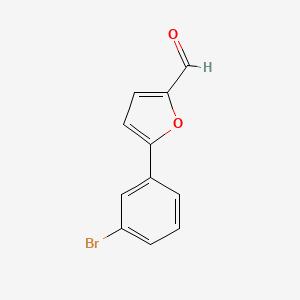

5-(3-Bromophenyl)-2-furaldehyde

Cat. No. B1270528

Key on ui cas rn:

39868-10-5

M. Wt: 251.08 g/mol

InChI Key: NUOIWDFBKGEKJD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08476449B2

Procedure details

Synthesis of (Z)-ethyl-2-(5-oxo-2-thioxo-4-((5-(3-(tributylstannyl)phenyl)furan-2-yl)methylene)imidazolidin-1-yl)acetate may be carried out in accordance with a known method, for example, a method described in non-patent document 2. First, substantially equivalent amounts of 5-formyl-2-furanboronic acid and 3-bromoiodobenzene are dissolved in 1,2-dimethoxyethane, and sodium carbonate and a catalytic amount of tetrakis(triphenylphosphine)palladium are added thereto. This solution is heated to reflux while stirring so as to carry out a reaction. After the reaction is complete, the solvent is removed by evaporation. Then, purification is carried out to give 5-(3-bromophenyl)furan-2-carbaldehyde (FIG. 1, step 1).

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C(OC(=O)CN1C(=O)/C(=C/C2OC(C3C=CC=C([Sn](CCCC)(CCCC)CCCC)C=3)=CC=2)/NC1=S)C.[CH:39]([C:41]1[O:45][C:44](B(O)O)=[CH:43][CH:42]=1)=[O:40].[Br:49][C:50]1[CH:51]=[C:52](I)[CH:53]=[CH:54][CH:55]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:49][C:50]1[CH:55]=[C:54]([C:44]2[O:45][C:41]([CH:39]=[O:40])=[CH:42][CH:43]=2)[CH:53]=[CH:52][CH:51]=1 |f:3.4.5,^1:72,74,93,112|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)OC(CN1C(N\C(\C1=O)=C/C=1OC(=CC1)C1=CC(=CC=C1)[Sn](CCCC)(CCCC)CCCC)=S)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)C1=CC=C(O1)B(O)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(C=CC1)I

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring so as

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This solution is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is removed by evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then, purification

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C(C=CC1)C1=CC=C(O1)C=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |